Differential Cytotoxicity of Eurycomalactone vs. Eurycomanone in Human Cancer Cell Lines
Eurycomalactone and eurycomanone, the most studied quassinoid from E. longifolia, were directly compared for their anticancer effects. The IC50 values (mean ± SD) obtained from a 72-hour Sulforhodamine B assay demonstrate a cell line-dependent potency inversion [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa: 1.60 ± 0.12 µM; HT-29: 2.21 ± 0.049 µM; A2780: 2.46 ± 0.081 µM |
| Comparator Or Baseline | Eurycomanone: HeLa: 4.58 ± 0.090 µM; HT-29: 1.22 ± 0.11 µM; A2780: 1.37 ± 0.13 µM |
| Quantified Difference | Eurycomalactone is 2.86-fold more potent in HeLa cells, but 1.81-fold and 1.80-fold less potent in HT-29 and A2780 cells, respectively. |
| Conditions | HeLa, HT-29, A2780 cell lines; 72 h exposure; Sulforhodamine B assay. |
Why This Matters
This quantitative, cell line-dependent difference precludes generic substitution and guides cell line-specific experimental design.
- [1] Yunos NM, Al-Thiabat MG, Sallehudin NJ, Wahab HA. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. Plants (Basel). 2023;12(15):2827. doi: 10.3390/plants12152827. View Source
